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molecular formula C17H18O2 B8560566 2-Hydroxy-5-methyl-3-(2-phenylpropan-2-yl)benzaldehyde CAS No. 263172-85-6

2-Hydroxy-5-methyl-3-(2-phenylpropan-2-yl)benzaldehyde

Cat. No. B8560566
M. Wt: 254.32 g/mol
InChI Key: CIGPHDKXXQLVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563849B2

Procedure details

Ethylmagnesium bromide 21.0 ml (an ether solution, 3.0N, 63.1 mmol) and THF 40 ml were charged in a 500 ml reactor purged with nitrogen, 20 ml of a THF solution containing 2-cumyl-4-methylphenol 13.61 g (60.1 mmol) was added dropwise to the reactor at 0° C. in 1 hour and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 30 minutes at a room temperature, in which toluene 220 ml was added, and then heated to 100° C. and about 50 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to 24° C., p-formaldehyde 4.37 g (145.5 mmol) and triethylamine 12.0 ml (86.0 mmol) were added and the resultant mixture was stirred at 90° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 42 ml of 18% hydrochloric acid and an organic layer was concentrated and the obtained liquid was purified by silica gel column chromatography to obtain 3-cumyl-5-methylsalicylaldehyde 14.13 g (yield 92%).
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.61 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
[Compound]
Name
p-formaldehyde
Quantity
4.37 g
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.C[CH2:6][O:7]CC.[C:10]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[CH:21][C:20]=1[OH:26])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:12])[CH3:11].C(N(CC)CC)C>C1(C)C=CC=CC=1.C1COCC1>[C:10]([C:19]1[CH:24]=[C:23]([CH3:25])[CH:22]=[C:21]([CH:6]=[O:7])[C:20]=1[OH:26])([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.61 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
p-formaldehyde
Quantity
4.37 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen, 20 ml of a THF solution
ADDITION
Type
ADDITION
Details
was added dropwise to the reactor at 0° C. in 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C.
CUSTOM
Type
CUSTOM
Details
about 50 ml of the mixed solvents of ether and THF were evaporated off
CUSTOM
Type
CUSTOM
Details
to obtain a slightly opaque slurry
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to 24° C.
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to a room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 42 ml of 18% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
an organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained liquid was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C(C=O)=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.13 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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